BenchChemオンラインストアへようこそ!

6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one

Medicinal chemistry Structure-activity relationship (SAR) Halogen bonding

6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one (CAS 89313-96-2) is a fully substituted pyridazin-4(1H)-one bearing a 6-amino group, a 3-methyl group, an N1-phenyl ring, and a 5-(4-chlorophenyl) substituent. Its molecular formula is C₁₇H₁₄ClN₃O with a molecular weight of 311.77 g·mol⁻¹.

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
CAS No. 89313-96-2
Cat. No. B12920633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one
CAS89313-96-2
Molecular FormulaC17H14ClN3O
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C(C1=O)C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3
InChIInChI=1S/C17H14ClN3O/c1-11-16(22)15(12-7-9-13(18)10-8-12)17(19)21(20-11)14-5-3-2-4-6-14/h2-10H,19H2,1H3
InChIKeyCETYSOPHKRVRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one (CAS 89313-96-2): Procurement-Relevant Identity and Class Placement


6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one (CAS 89313-96-2) is a fully substituted pyridazin-4(1H)-one bearing a 6-amino group, a 3-methyl group, an N1-phenyl ring, and a 5-(4-chlorophenyl) substituent. Its molecular formula is C₁₇H₁₄ClN₃O with a molecular weight of 311.77 g·mol⁻¹ . The compound belongs to the aryl-substituted pyridazinone class, which has been described in patent literature as a scaffold for tyrosine kinase inhibition (particularly MET), phosphodiesterase modulation, and agrochemical applications [1]. It is supplied as a research chemical with a standard purity specification of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differentiation


This compound occupies a narrow and non-substitutable position within the 5-aryl-6-amino-pyridazin-4(1H)-one chemical space. The closest commercially available analogs — bearing 4-bromophenyl (CAS 89313-97-3), 4-methoxyphenyl (CAS 89313-95-1), naphthalen-1-yl (CAS 89313-94-0), or unsubstituted phenyl at the 5-position — differ in halogen-dependent electronic parameters (Hammett σₚ: Cl = +0.23, Br = +0.23, OCH₃ = −0.27), molecular weight (311.77 → 356.22 for Br; 307.35 for OCH₃; 327.38 for naphthyl), lipophilicity (ΔlogP ~0.15–0.7 units across the series), and steric bulk [1]. These differences directly affect target binding, ADME compliance, and synthetic derivatization potential. Importantly, the 4-chloro substituent provides a unique balance: it retains the electron-withdrawing character of bromine while offering lower molecular weight, favorable compliance with Lipinski's Rule of Five (MW < 500 satisfied; Br analog approaches higher mass burden), and a reactive handle (C–Cl bond) amenable to cross-coupling chemistry not identically accessible with the methoxy or naphthyl congeners [2]. A procurement decision that treats these analogs as interchangeable ignores these quantifiable property divergences.

Quantitative Differentiation Evidence for 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one (CAS 89313-96-2) Versus Closest Analogs


Halogen-Dependent Electronic Differentiation: 4-Chloro vs. 4-Bromo vs. 4-Methoxy at the 5-Phenyl Ring

The 4-chlorophenyl substituent on the target compound provides a Hammett σₚ constant of +0.23, identical to the 4-bromo analog in inductive electron-withdrawing capacity, but with a measurably smaller molar refractivity (CMR: Cl = 6.03 vs. Br = 8.88 cm³·mol⁻¹) and lower molecular weight contribution (Cl = 35.45 vs. Br = 79.90 Da). In contrast, the 4-methoxyphenyl analog (CAS 89313-95-1) carries a Hammett σₚ of −0.27, reversing the electronic character from electron-withdrawing to electron-donating, which profoundly alters hydrogen-bond acceptor capacity at the para position and π-stacking interactions with aromatic binding pockets [1]. These differences are non-trivial for target engagement: in the broader pyridazinone class, halogen identity at the 5-phenyl para position has been shown to modulate kinase inhibitory potency by >10-fold in MET and PDE10A contexts, though direct head-to-head data for the specific compound 89313-96-2 are absent from the published literature [2].

Medicinal chemistry Structure-activity relationship (SAR) Halogen bonding

Molecular Weight and Drug-Likeness Compliance: Advantage of 4-Chloro Over 4-Bromo and Naphthyl Analogs

The target compound's molecular weight (311.77 g·mol⁻¹) positions it favorably within Lipinski's Rule of Five (MW < 500 criterion satisfied with substantial margin). In direct comparison, the 4-bromo analog (CAS 89313-97-3) carries a molecular weight of 356.22 g·mol⁻¹ (+14.3%), and the naphthalen-1-yl analog (CAS 89313-94-0) weighs 327.38 g·mol⁻¹ (+5.0%) . While all three compounds satisfy the MW < 500 rule, the lower mass of the 4-chloro derivative provides greater compliance headroom for downstream derivatization: each additional substituent added during lead optimization consumes less of the available molecular weight budget. Furthermore, the chlorine atom contributes approximately +0.71 to calculated logP versus +0.86 for bromine (Hansch-Leo π fragment constants), yielding a marginally lower lipophilicity that may improve aqueous solubility and reduce non-specific protein binding relative to the bromo congener [1].

Drug-likeness Lead optimization Physicochemical profiling

Vendor QC Specification and Batch Documentation: Verified Purity of 97% with Multi-Method Characterization

Bidepharm supplies CAS 89313-96-2 at a standard purity specification of 97%, with batch-specific QC documentation that includes nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography (GC) analyses provided upon request . This tri-method characterization package exceeds the typical single-method (HPLC-only) purity verification offered for several close analogs. For comparison, the 4-methoxyphenyl analog (CAS 89313-95-1) is also listed at 97% purity with the same QC package from the same vendor ; however, the 4-bromo analog (CAS 89313-97-3) is listed at >95% purity from alternative suppliers with less granular QC documentation , and the naphthyl analog (CAS 89313-94-0) is specified at NLT 98% from MolCore with ISO certification but without explicit mention of the tri-method panel . The availability of orthogonal purity confirmation (NMR + HPLC + GC) for the 4-chloro compound reduces the risk of undetected impurities that could confound biological assay interpretation.

Quality control Analytical chemistry Procurement specification

Regioisomeric Differentiation from 4-(Benzylamino)-5-chloro-2-phenylpyridazin-3(2H)-one (CAS 91736-89-9): Same Formula, Distinct Scaffold

A notable procurement pitfall is confusion with 4-(benzylamino)-5-chloro-2-phenylpyridazin-3(2H)-one (CAS 91736-89-9), which shares the identical molecular formula C₁₇H₁₄ClN₃O and molecular weight (311.77 g·mol⁻¹) but differs fundamentally in scaffold topology . The target compound (89313-96-2) is a pyridazin-4(1H)-one with the amino group at position 6, the chlorine on the 5-aryl ring, and an N1-phenyl substituent. In contrast, CAS 91736-89-9 is a pyridazin-3(2H)-one with the chlorine directly attached to the pyridazinone core at position 5, a benzylamino group at position 4, and an N2-phenyl substituent . These regioisomers are chemically and pharmacologically distinct: the position of the carbonyl (4-one vs. 3-one), the location of the halogen (aryl-attached vs. core-attached), and the nature of the amine (free amino vs. benzylamino) create divergent hydrogen-bond networks, tautomeric equilibria, and metabolic liabilities. No analytical evidence suggests these regioisomers are functionally interchangeable; procurement must confirm CAS 89313-96-2, not 91736-89-9.

Regioisomerism Chemical identity Scaffold differentiation

Class-Level Biological Precedent: 5-Aryl-6-amino-pyridazin-4(1H)-ones as Privileged Kinase and PDE Inhibitor Scaffolds

The pyridazin-4(1H)-one scaffold, specifically when functionalized with a 6-amino group and a 5-aryl substituent as in CAS 89313-96-2, has been explicitly claimed in patent literature as an inhibitor of the receptor tyrosine kinase MET and as a phosphodiesterase (PDE) inhibitor scaffold [1][2]. In US 2012/0264738 A1, pyridazin-4(1H)-one derivatives bearing varied 5-aryl substituents were shown to inhibit MET kinase with IC₅₀ values in the sub-micromolar to low-micromolar range, with halogen substitution on the 5-phenyl ring identified as a key potency determinant [1]. Separately, 3-(pyrazol-5-yl)-1-phenylpyridazin-4(1H)-ones — sharing the N1-phenylpyridazin-4(1H)-one core — have been optimized to PDE10A inhibitors with nanomolar potency and demonstrated in vivo target engagement in non-human primates, confirming the translational relevance of this core structure [2]. While no direct IC₅₀ data are published specifically for compound 89313-96-2, its structural congruence with these validated pharmacophores supports its prioritization as a screening candidate in kinase and PDE inhibitor discovery programs.

Kinase inhibition Phosphodiesterase inhibition Anticancer screening

Procurement-Driven Application Scenarios for 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one (CAS 89313-96-2)


Kinase Inhibitor Fragment-to-Lead and Scaffold-Hopping Campaigns Targeting MET or Related RTKs

Based on the explicit patent coverage of pyridazin-4(1H)-ones as MET kinase inhibitors [1], compound 89313-96-2 is structurally aligned for use as a core scaffold in MET inhibitor optimization. Its 4-chlorophenyl substituent provides electron-withdrawing character (σₚ = +0.23) while maintaining a 12.5% lower molecular weight than the corresponding 4-bromo analog — a meaningful advantage when synthesizing focused libraries for lead optimization where every dalton of MW budget matters [2]. The 6-amino group serves as a synthetically accessible vector for derivatization (acylation, sulfonylation, reductive amination), enabling rapid SAR exploration around the solvent-exposed region of the kinase binding pocket.

PDE10A Inhibitor Discovery Using the N1-Phenylpyridazin-4(1H)-one Pharmacophore

The N1-phenylpyridazin-4(1H)-one core present in 89313-96-2 is the defining pharmacophoric element of a well-characterized PDE10A inhibitor series, with optimized analogs achieving IC₅₀ values below 10 nM and demonstrating in vivo target engagement [1]. The 5-(4-chlorophenyl) substituent offers a distinct electronic and steric profile versus the 5-(pyrazol-5-yl) congeners that dominate the published PDE10A literature: its halogen atom provides a handle for halogen-bonding interactions with backbone carbonyls in the PDE10A selectivity pocket (Tyr683 region), a feature not available with methoxy or unsubstituted phenyl analogs [2]. This makes 89313-96-2 a valuable comparator compound for probing halogen-bond contributions to PDE10A affinity.

Chemical Biology Probe Development Requiring a Defined Halogen Handle for Further Functionalization

The 4-chlorophenyl group in 89313-96-2 serves a dual purpose: it acts as a pharmacophoric element (σₚ = +0.23) and as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Ullmann-type reactions) [1]. This contrasts with the 4-methoxy analog, where the OCH₃ group is electron-donating and less reactive toward oxidative addition. For chemical biology applications requiring spacer conjugation (e.g., biotin or fluorophore attachment via the 5-aryl ring after initial biological validation), the C–Cl bond provides a versatile exit vector not identically accessible from the bromo (heavier, more lipophilic) or methoxy (electronically mismatched) congeners [1]. The availability of 97% purity with NMR + HPLC + GC QC documentation further supports its use in probe development where chemical identity confidence is paramount [2].

Agrochemical Discovery Screening Leveraging Pyridazinone Herbicidal and Fungicidal Precedent

Phenyl-substituted pyridazinones have been described as herbicides and insecticides in multiple patent filings, with 4-phenylpyridazinone derivatives exhibiting photosynthetic electron transport inhibition and herbicidal activity at application rates of 90–500 g·ha⁻¹ [1]. The specific 4-chlorophenyl substitution pattern at the 5-position of 89313-96-2 mirrors the halogenation strategy observed in known pyridazinone herbicides such as BASF 13.338 (4-chloro-5-dimethylamino-2-phenyl-3(2H)-pyridazinone) [2]. For agrochemical screening groups, 89313-96-2 offers a structurally analogous but functionally distinct (6-amino vs. 5-dimethylamino) entry point for structure-activity relationship studies aimed at decoupling herbicidal potency from mammalian toxicity.

Quote Request

Request a Quote for 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.